4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Catalog No.
S11807119
CAS No.
M.F
C17H15N3O3
M. Wt
309.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-...

Product Name

4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

IUPAC Name

4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

InChI

InChI=1S/C17H15N3O3/c1-11-3-5-12(6-4-11)15-16(20-23-19-15)18-17(21)13-7-9-14(22-2)10-8-13/h3-10H,1-2H3,(H,18,20,21)

InChI Key

KYUBUGLGVYEPNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC

4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is an organic compound classified under the benzamide family. This compound features a methoxy group, a methylphenyl substituent, and an oxadiazole ring, which contributes to its unique chemical properties. The oxadiazole moiety is known for enhancing the stability and biological activity of compounds, making this particular structure of interest in various fields of research.

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group, altering the compound's reactivity and potential biological activity.
  • Reduction: The oxadiazole ring can be reduced to yield corresponding amines, which may have different pharmacological properties.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization and derivatization of the compound.

Research indicates that 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibits potential biological activities, particularly as an enzyme inhibitor and receptor modulator. The specific interactions with molecular targets may lead to applications in therapeutic contexts, such as anti-inflammatory and anticancer treatments. The presence of the oxadiazole ring is believed to enhance its binding affinity to these targets.

The synthesis of 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves:

  • Starting Materials: The reaction begins with 4-methoxybenzoic acid and 4-(4-methylphenyl)-1,2,5-oxadiazole-3-amine.
  • Coupling Agent: A coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) is used to facilitate the formation of the amide bond.
  • Catalyst: A catalyst such as 4-dimethylaminopyridine (DMAP) is employed under anhydrous conditions.
  • Reaction Conditions: The mixture is stirred at room temperature for several hours before purification through recrystallization or column chromatography.

The compound has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
  • Biology: It is investigated for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine: Its therapeutic properties are being explored for applications in treating inflammatory diseases and cancer.
  • Industry: It finds use in developing new materials with specific properties for coatings and polymers.

Studies on the interaction of 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide with biological targets reveal that it can bind effectively to certain enzymes and receptors. This binding may inhibit enzymatic activity or modulate receptor functions, contributing to its potential therapeutic effects. Understanding these interactions is crucial for optimizing its use in drug development.

Several compounds share structural similarities with 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-methoxy-N-(4-methylphenyl)benzamideBenzamide structure with a methoxy groupLacks oxadiazole ring
2-methoxy-N-(4-methylphenyl)-4-(methylthio)benzamideContains a methylthio group instead of oxadiazoleDifferent functional group impacts activity
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamideSimilar oxadiazole structure but with a different methyl substitutionVariation in methyl positioning affects properties

Uniqueness

The presence of the oxadiazole ring in 4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide distinguishes it from similar compounds. This structural feature enhances its stability and biological activity compared to compounds lacking this moiety. Additionally, the combination of functional groups contributes to its unique pharmacological profile .

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

309.11134135 g/mol

Monoisotopic Mass

309.11134135 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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